molecular formula C6H9NO3 B091289 N-(2-Hydroxyethyl)succinimide CAS No. 18190-44-8

N-(2-Hydroxyethyl)succinimide

Cat. No. B091289
CAS RN: 18190-44-8
M. Wt: 143.14 g/mol
InChI Key: TWYIPMITVXPNEM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)succinimide is a chemical compound that has been studied for its potential applications in various fields of chemistry and biochemistry. It is a derivative of succinimide, with a hydroxyethyl group attached to the nitrogen atom. This modification imparts unique properties to the molecule, making it useful for a range of synthetic applications.

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)succinimide has been reported using different methods. One approach involves the reaction of 2-oxazolidinone with succinic anhydride at 210°C, which results in an 80% yield of the desired product . This method provides a straightforward route to the compound, avoiding the formation of polyesteramides that are typically obtained from N-substituted 2-oxazolidinones.

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)succinimide has been investigated using various spectroscopic techniques. FT-IR and FT-Raman spectra were recorded to analyze the vibrational modes of the compound, and UV-Vis spectroscopy was used to study its electronic transitions . Density functional theory (DFT) calculations complemented these experimental findings, providing insights into the energetics, reactivity features, and nonlinear optical properties of the molecule. The intramolecular non-covalent interactions were also examined using the reduced density gradient method .

Chemical Reactions Analysis

N-(2-Hydroxyethyl)succinimide participates in a variety of chemical reactions. It has been used as a ligand for the preparation of active esters, which are employed as protein cross-linkers . These active esters have been shown to be highly efficient at physiological pH and can cross-link proteins such as rabbit muscle aldolase. Additionally, N-(2-Hydroxyethyl)succinimide esters have been synthesized and reacted with free amino acids to form N-acylamino acids, demonstrating the compound's utility in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl)succinimide are influenced by its functional groups. The presence of the hydroxyethyl moiety contributes to its solubility and reactivity. The compound's reactivity has been exploited in the synthesis of N-acylsuccinimides, which serve as acylating agents for proteins . These N-acylsuccinimides are water-soluble, relatively stable against hydrolysis, and reactive enough to acylate amines in aqueous solutions. The hydrolysis behavior of N-acylsuccinimides has been studied, revealing that N-acetylsuccinimide can undergo hydrolysis to yield either N-acetylsuccinamic acid or acetic acid and succinimide, depending on the pH .

Scientific Research Applications

Summary of the Application

“N-(2-Hydroxyethyl)succinimide” (NHS) is used as a chemiluminescence coreactant. The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system .

Methods of Application or Experimental Procedures

The chemiluminescence of this system is dramatically enhanced by Co2+. This new chemiluminescence system is then applied for the highly selective and ultrasensitive detection of Co2+ .

Results or Outcomes

This system enables the efficient detection of luminol (LOD = 7 pM) and NHS (LOD = 3.0 μM) with excellent sensitivity. This chemiluminescence method was then also utilized to detect Co2+ in tap water and blue silica gel with excellent recoveries in the range 99.20–103.07% .

2. Production of N-vinyl-2-pyrrolidones

Summary of the Application

A new two-step process leading from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers has been proposed. The biogenic acid is reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .

Methods of Application or Experimental Procedures

The obtained products, N-(2-hydroxyethyl)-2-pyrrolidones, are subsequently converted in a continuous gas phase dehydration over simple sodium-doped silica, with excellent selectivity of above 96 mol% and water as the sole by-product .

Results or Outcomes

With a final product yield of ≥72 mol% over two process steps and very little waste due to the use of heterogeneous catalysis, the proposed route appears promising – commercially as well as in terms of Green Chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The sustainable production of polymers from biogenic platform chemicals shows great promise to reduce the chemical industry’s dependence on fossil resources . The proposed route of producing N-(2-Hydroxyethyl)succinimide appears promising commercially as well as in terms of Green Chemistry .

properties

IUPAC Name

1-(2-hydroxyethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYIPMITVXPNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284732
Record name N-(2-Hydroxyethyl)succinimide
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)succinimide

CAS RN

18190-44-8
Record name N-(2-Hydroxyethyl)succinimide
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Record name N-(2-Hydroxyethyl)succinimide
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Record name 1-(2-hydroxyethyl)pyrrolidine-2,5-dione
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Record name N-(2-HYDROXYETHYL)SUCCINIMIDE
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Synthesis routes and methods

Procedure details

N-2-Hydroxyethyl succinimide was prepared by reacting 49.5g (0.5 mole) of succinimide with 26.5g (0.60 mole) of ethylene oxide in the presence of 0.49g (1%) of active chromium III tri-2-ethylhexanoate and 400 ml of methylisobutyl ketone for 2 hours at 160° to 165°C in an autoclave. N-2-Hydroxyethyl succinimide was obtained by filtration in 87.5% yield. The reaction did not proceed in the absence of COT.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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